molecular formula C15H28O2 B1347063 4,4'-Isopropylidenedicyclohexanol CAS No. 80-04-6

4,4'-Isopropylidenedicyclohexanol

Cat. No. B1347063
CAS RN: 80-04-6
M. Wt: 240.38 g/mol
InChI Key: CDBAMNGURPMUTG-UHFFFAOYSA-N
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Patent
US05162547

Procedure details

A reactor of the kind described in Example 8 is charged with 240.4 g (1.0 mol) of perhydrobisphenol A, 3.14 g (0.02 mol) of powdered tin difluoride and 5.28 g (0.02 mol) of 18-crown-6, and the charge is heated to 145° C., whereupon the educt melts. Then, with efficient stirring 152.12 ml (1.94 mol) of epichlorohydrin are added over 30 minutes. The reaction is allowed to continue for 12 hours, then cooled to 55° C., 250 ml of toluene are added and, then, at this temperature, 155.2 g (1.94 mol) of a 50% aqueous solution of sodium hydroxide are added dropwise with efficient stirring over 30 minutes. After stirring for 4.5 hours at 55°-60° C. and cooling to room temperature, the suspension is filtered and the filtrate is washed with toluene. The phases are separated, and the aqueous phase is extracted with 2×100 ml of ethyl acetate. The combined organic phases are washed with a small an amount of 10% KH2PO4 solution as possible and then with water until neutral, dried over magnesium sulfate and filtered. The filtrate is freed from solvent on a rotary evaporator under vacuum (bath temperature 70° C.). Yield: 330.8 g (94% of theory) of yellowish perhydrobisphenol A diglycidyl ether for which the following analytical values are obtained: epoxy value: 4.31 eq/kg (76% of theory); total chlorine content: 2.1%; hydrolysable chlorine content: 171 ppm.
Quantity
240.4 g
Type
reactant
Reaction Step One
Quantity
3.14 g
Type
catalyst
Reaction Step One
Quantity
5.28 g
Type
catalyst
Reaction Step One
Quantity
152.12 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][CH2:6][CH:5]([C:8]([CH:11]2[CH2:16][CH2:15][CH:14]([OH:17])[CH2:13][CH2:12]2)([CH3:10])[CH3:9])[CH2:4][CH2:3]1.[CH2:18]([CH:20]1[O:22][CH2:21]1)Cl.[OH-:23].[Na+].[C:25]1([CH3:31])C=CC=C[CH:26]=1>[Sn](F)F.C1OCCOCCOCCOCCOCCOC1>[CH2:18]([O:1][CH:2]1[CH2:3][CH2:4][CH:5]([C:8]([CH:11]2[CH2:12][CH2:13][CH:14]([O:17][CH2:31][CH:25]3[O:23][CH2:26]3)[CH2:15][CH2:16]2)([CH3:10])[CH3:9])[CH2:6][CH2:7]1)[CH:20]1[O:22][CH2:21]1 |f:2.3|

Inputs

Step One
Name
Quantity
240.4 g
Type
reactant
Smiles
OC1CCC(CC1)C(C)(C)C1CCC(CC1)O
Name
Quantity
3.14 g
Type
catalyst
Smiles
[Sn](F)F
Name
Quantity
5.28 g
Type
catalyst
Smiles
C1COCCOCCOCCOCCOCCO1
Step Two
Name
Quantity
152.12 mL
Type
reactant
Smiles
C(Cl)C1CO1
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
250 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
145 °C
Stirring
Type
CUSTOM
Details
with efficient stirring over 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A reactor of the kind described in Example 8
ADDITION
Type
ADDITION
Details
are added over 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 55° C.
STIRRING
Type
STIRRING
Details
After stirring for 4.5 hours at 55°-60° C.
Duration
4.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the suspension is filtered
WASH
Type
WASH
Details
the filtrate is washed with toluene
CUSTOM
Type
CUSTOM
Details
The phases are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with 2×100 ml of ethyl acetate
WASH
Type
WASH
Details
The combined organic phases are washed with a small an amount of 10% KH2PO4 solution as possible and then with water until neutral,
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate is freed from solvent on a rotary evaporator under vacuum (bath temperature 70° C.)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C1CO1)OC1CCC(CC1)C(C)(C)C1CCC(CC1)OCC1CO1
Measurements
Type Value Analysis
AMOUNT: MASS 330.8 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.